N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and pyrimidine moieties. These include sirtuin activation, anticancer effects, and antiviral properties . The compound’s pyrimidine-2-carboxamide group distinguishes it from closely related derivatives, such as SRT1720 (quinoxaline-based) and SRT2183 (naphthalene-based), which are well-characterized SIRT1 activators .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYHGMSIZWXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines. Notably, it has been studied for its effects on acute myeloid leukemia (AML) and other malignancies.
Table 1: Anticancer Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FLT3 kinase inhibition | MV4-11 (AML) | 0.002 | Inhibition of FLT3-dependent signaling |
| Apoptosis induction | MDA-MB-231 (breast) | 0.126 | Induction of caspase-mediated apoptosis |
| Minimal activity | HeLa (cervical cancer) | >10 | Negligible effect on FLT3-independent lines |
The primary mechanism involves the inhibition of FLT3 kinase, which is crucial for the survival and proliferation of AML cells. In vitro studies indicate that the compound significantly reduces cell viability in FLT3-dependent cell lines while exhibiting minimal effects on FLT3-independent lines like HeLa .
Anti-inflammatory Effects
Research indicates that compounds with similar structures have demonstrated anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.
Table 2: Anti-inflammatory Activity Summary
These findings suggest that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide could be further explored for its anti-inflammatory applications.
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Table 3: Synthetic Routes Overview
| Step | Description |
|---|---|
| Formation of Imidazo[2,1-b]thiazole ring | Cyclization reactions involving thiazole and imidazole derivatives |
| Multi-step synthesis | Continuous flow synthesis techniques to enhance yield and efficiency |
This approach allows for the efficient production of the compound while minimizing the need for isolation of intermediates.
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
Case Study 1: Acute Myeloid Leukemia
In a study focused on AML treatment, this compound was shown to effectively inhibit FLT3 signaling pathways leading to reduced cell viability in AML cell lines.
Case Study 2: Anti-inflammatory Research
Another study investigated derivatives similar to this compound for their ability to inhibit COX-2 activity, demonstrating significant anti-inflammatory effects and suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
SRT1720 (Quinoxaline-Based Derivative)
- Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide .
- Activity : Potent SIRT1 agonist (EC50 ~0.16 μM) with demonstrated metabolic benefits in mice, including enhanced mitochondrial biogenesis and protection against obesity . Controversy exists due to assay artifacts linked to fluorescent substrates .
- Key Difference: The quinoxaline moiety in SRT1720 may enhance binding affinity to SIRT1 compared to pyrimidine, but this substitution alters pharmacokinetic properties .
Compound 5l (Chlorophenyl-Substituted Derivative)
- Structure : 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide .
- Activity : Selective cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM).
- Key Difference : The acetamide linker and chlorophenyl group confer distinct target selectivity (VEGFR2 vs. SIRT1) compared to carboxamide-based derivatives .
SRT2183 (Naphthalene-Based Derivative)
- Structure : N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide .
- Activity : SIRT1 agonist with improved solubility due to the hydroxypyrrolidine substituent.
Pharmacological Profiles
Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Findings:
Substituent Impact: Quinoxaline (SRT1720) and naphthalene (SRT2183) groups optimize SIRT1 activation, while pyrimidine may offer tunable interactions with kinase targets (e.g., VEGFR2) . Piperazine/pyrrolidine side chains (e.g., in SRT1720) enhance solubility and target engagement .
Assay Limitations: SIRT1 activators like SRT1720 show disputed efficacy due to reliance on non-physiological substrates (e.g., Fluor de Lys) .
Mechanistic and Therapeutic Implications
- SIRT1 Activation : Compounds like SRT1720 deacetylate PGC-1α, enhancing oxidative metabolism and mitochondrial biogenesis . The target compound’s pyrimidine group may modulate NAD+ dependency, a critical factor in sirtuin activity .
- Anticancer Potential: Derivatives with chlorophenyl (5l) or methoxybenzamide (T9999) groups exhibit cell-line-specific cytotoxicity, suggesting scaffold versatility .
- Antiviral Activity : Imidazo[2,1-b]thiazole-coumarin hybrids inhibit parvovirus B19 replication, highlighting the scaffold’s adaptability for diverse therapeutic goals .
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 321.4 g/mol. The compound features an imidazo[2,1-b]thiazole moiety linked to a pyrimidine-2-carboxamide, which is significant for its biological properties.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds related to this compound display effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can inhibit COX-2 enzyme activity, a crucial mediator in inflammation. The IC50 values reported for related compounds indicate significant potency comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Properties
The anticancer potential of this compound has been investigated across several cancer cell lines. It has shown cytotoxic effects against various tumor types, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways that regulate cell survival and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazo[2,1-b]thiazole and pyrimidine moieties can significantly influence potency and selectivity:
| Modification | Effect |
|---|---|
| Substitution on the phenyl ring | Alters lipophilicity and cellular uptake |
| Variations in the carboxamide group | Impacts binding affinity to target enzymes |
| Changes in the thiazole structure | Modifies interaction with biological targets |
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Anticancer Study : A study involving human lung cancer cell lines (A549) demonstrated that this compound induced apoptosis through caspase activation pathways. The results indicated an IC50 value significantly lower than that of traditional chemotherapeutics.
- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, the compound exhibited a marked reduction in edema compared to control groups, suggesting strong anti-inflammatory properties.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.
Q & A
Basic: What synthetic routes are commonly employed to synthesize N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide, and how is structural purity validated?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thioamides or via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Step 2: Coupling the imidazo[2,1-b]thiazole intermediate with a pyrimidine-carboxylic acid derivative using amide bond-forming reagents like EDCI/HOBt under inert atmospheres (N₂/Ar) .
Purity Validation: - Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and functional group integrity (e.g., aromatic protons, amide NH signals) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
- X-ray Crystallography: Resolves spatial conformation and crystallinity, critical for structure-activity relationship (SAR) studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against specific targets (e.g., SIRT1)?
Answer:
SAR optimization involves systematic modifications to the core scaffold:
- Modular Substitutions: Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -F) on the phenyl or pyrimidine rings to modulate electronic effects and binding affinity .
- Heterocycle Replacement: Replace pyrimidine with quinoxaline (as in SRT1720) to enhance SIRT1 activation potency .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with SIRT1’s catalytic domain) .
Validation Assays: - Enzymatic Assays: Measure deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) .
- Cellular Models: Test mitochondrial biogenesis in renal proximal tubule cells (RPTCs) via mtDNA quantification and ATP synthesis .
Advanced: What experimental approaches resolve contradictions in reported mechanisms of action (e.g., SIRT1 activation vs. ER stress induction)?
Answer:
Contradictions arise from off-target effects or context-dependent pathways. Resolution strategies include:
- Genetic Knockdown: Use siRNA/shRNA to silence SIRT1 or IRE1α (ER stress sensor) in target cells. Compare phenotypic outcomes (e.g., apoptosis vs. mitochondrial biogenesis) .
- Pathway-Specific Inhibitors: Co-treat with EX-527 (SIRT1 inhibitor) or 4μ8c (IRE1α inhibitor) to isolate dominant mechanisms .
- Multi-Omics Profiling: Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway crosstalk under varying doses .
Advanced: How can in vivo pharmacokinetic (PK) challenges (e.g., rapid clearance) be addressed to improve therapeutic potential?
Answer:
PK Optimization Strategies:
- Prodrug Design: Introduce ester or phosphate groups to enhance solubility and prolong half-life .
- Nanoparticle Encapsulation: Use lipid-based carriers to improve bioavailability and target tissue accumulation .
- Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites for structural shielding (e.g., fluorination of labile C-H bonds) .
Basic: What analytical techniques are critical for assessing compound stability under physiological conditions?
Answer:
- High-Performance Liquid Chromatography (HPLC): Monitor degradation products at pH 7.4 and 37°C .
- LC-MS/MS: Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in simulated biological fluids .
- Differential Scanning Calorimetry (DSC): Assess thermal stability and polymorphic transitions .
Advanced: How can computational modeling predict off-target interactions and toxicity risks?
Answer:
- Reverse Docking: Screen against databases (e.g., ChEMBL) to identify unintended targets (e.g., kinases, GPCRs) .
- Toxicity Prediction Tools: Use ADMETlab 2.0 or ProTox-II to estimate hepatotoxicity, cardiotoxicity, and mutagenicity .
- Molecular Dynamics (MD) Simulations: Simulate binding persistence to prioritize compounds with high target specificity .
Advanced: What in vitro models best recapitulate the compound’s therapeutic effects in complex diseases (e.g., cancer, metabolic disorders)?
Answer:
- 3D Organoids: Patient-derived tumor organoids for evaluating anti-proliferative effects .
- Primary Cell Co-Cultures: Co-culture RPTCs with macrophages to model inflammation-driven mitochondrial dysfunction .
- Induced Pluripotent Stem Cells (iPSCs): Differentiate into disease-relevant cell types (e.g., neurons for neurodegenerative models) .
Basic: What solvent systems and reaction conditions minimize side products during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; avoid protic solvents to prevent hydrolysis .
- Temperature Control: Maintain reactions at 0–5°C for sensitive steps (e.g., diazotization); reflux for cyclization .
- Catalyst Optimization: Use Pd(PPh₃)₄ for Suzuki couplings and triethylamine for acid scavenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
